6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione
Description
Properties
IUPAC Name |
6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-11-9-6-5-7-3-1-2-4-8(7)10(9)13-12(11)15/h5-6H,1-4H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQOEXMBQYZXQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC3=C2NC(=O)C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20918855 | |
| Record name | 6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20918855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92952-46-0 | |
| Record name | 1H-Benz(g)indole-2,3-dione, 6,7,8,9-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092952460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20918855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Detailed Synthetic Procedure and Reaction Conditions
| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Cyclization | p-Toluenesulfonic acid, toluene, reflux | Formation of indole ring fused to tetrahydrobenzene |
| 2 | Oxidation | KMnO₄ or CrO₃, controlled temperature | Introduction of 2,3-dione functionality |
| 3 | Reduction (optional) | Pd/C catalyst, H₂ gas, mild conditions | Saturation of double bonds if required |
| 4 | Electrophilic substitution | AlCl₃ catalyst, acyl/alkyl halides | Functionalization to improve cyclization or yield |
This sequence ensures the construction of the target compound with high regioselectivity and yield.
Research Findings on Synthetic Efficiency and Yields
The cyclization step under acidic conditions typically yields the indole intermediate in moderate to high yields (60–85%), depending on precursor purity and reaction time.
Oxidation with KMnO₄ is effective but requires careful control to avoid over-oxidation or degradation; yields for this step range from 70–90%.
Catalytic hydrogenation is generally high yielding (>90%) and is used to fine-tune the saturation level of the fused ring system.
Electrophilic substitution reactions are sensitive to reaction conditions but can be optimized to achieve yields above 75% for functionalized derivatives.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|
| Acid-catalyzed cyclization | Simple, well-established | Requires careful temperature control | 60–85 |
| Oxidation with KMnO₄/CrO₃ | Effective for dione formation | Risk of over-oxidation | 70–90 |
| Catalytic hydrogenation | High selectivity and yield | Requires hydrogen source and catalyst | >90 |
| Electrophilic substitution | Enables functionalization | Sensitive to reaction conditions | 75+ |
This table summarizes the key preparation steps and their practical considerations.
Retrosynthetic Insights and Alternative Routes
Advanced retrosynthetic analysis tools leveraging databases such as PISTACHIO and REAXYS suggest that alternative synthetic routes may involve:
Using substituted aniline derivatives as starting materials for stepwise ring construction.
Employing amidinium salts or other activated intermediates to facilitate ring closure under milder conditions.
Biocatalytic oxidation methods as greener alternatives to traditional oxidants.
These approaches are under active research to improve sustainability and scalability.
Chemical Reactions Analysis
Types of Reactions: 6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of more saturated derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products: The major products formed from these reactions include various substituted indoles, which can have different functional groups attached to the indole ring, enhancing their chemical and biological properties .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structural similarity to other biologically active compounds positions it as a candidate for drug development.
Antioxidant Activity
Research indicates that derivatives of 6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione exhibit significant antioxidant properties. For instance, studies have shown that certain derivatives can inhibit superoxide anion generation and neutrophil elastase release in activated human neutrophils. This suggests a potential role in treating inflammatory conditions where oxidative stress is a contributing factor .
Cytotoxicity Against Cancer Cells
Several studies have evaluated the cytotoxic effects of compounds related to this compound on various cancer cell lines. Notably, some derivatives have demonstrated selective cytotoxicity at low micromolar concentrations. These findings suggest that such compounds could be further explored as anticancer agents .
Synthesis of Derivatives
The synthesis of new derivatives from this compound has been a focal point in research due to the potential for discovering new pharmacological properties.
Novel Heterocyclic Compounds
Recent studies have focused on synthesizing novel heterocyclic compounds derived from the benzo[g]indole framework. These compounds are created through various chemical reactions such as nucleophilic additions and cyclizations. The resulting derivatives often possess enhanced biological activities compared to their parent compound .
Material Science Applications
Beyond medicinal applications, this compound and its derivatives have potential uses in materials science.
Organic Electronics
The unique electronic properties of indole-based compounds make them suitable candidates for applications in organic electronics. Their ability to conduct electricity and their stability under various conditions can be advantageous in developing organic semiconductors and photovoltaic devices .
Inhibitory Effects on Neutrophil Activity
A specific study highlighted the dual inhibitory effect of a derivative of this compound on neutrophil elastase release and superoxide anion generation with IC50 values around 2.74 μM. This emphasizes the compound's potential utility in managing diseases characterized by excessive neutrophil activity .
Cytotoxicity Assessment
In another case study evaluating the cytotoxicity of synthesized derivatives against human cancer cell lines (e.g., MCF-7 breast cancer cells), researchers found that certain derivatives exhibited significant cytotoxic effects at concentrations as low as 10 µM. This underscores the importance of further exploring these compounds for anticancer drug development .
Data Summary Table
| Property/Activity | Findings/Details |
|---|---|
| Antioxidant Activity | Inhibits superoxide anion generation |
| Cytotoxicity | Significant effects against cancer cell lines |
| Synthesis Potential | Novel heterocyclic compounds derived |
| Material Applications | Potential use in organic electronics |
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione involves its interaction with specific molecular targets. The indole ring system can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the compound’s biological effects . For instance, indole derivatives have been shown to inhibit enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Isatin (Indole-2,3-dione) and Simple Derivatives
Isatin (C₈H₅NO₂) is the parent compound, widely studied for its diverse pharmacological activities. Key differences include:
- Structural Modifications : The benzo[g]indole system introduces a fused benzene ring and tetrahydro saturation, increasing molecular weight (201.22 g/mol vs. 147.13 g/mol for isatin) and lipophilicity.
- Biological Activities: Isatin derivatives exhibit antimicrobial, anticonvulsant, and anti-HIV activities .
Substituted Isatins :
Fused Indole Derivatives
6,7,8,9-Tetrahydro-5-nitro-1H-benz[g]indole-2,3-dione 3-oxime (NS-102)
- Structure : Adds a nitro group at position 5 and an oxime moiety at position 3 (C₁₂H₁₁N₃O₄) .
- Activity: Acts as a selective ionotropic glutamate receptor antagonist, displacing kainate binding . This highlights the impact of nitro/oxime substituents on receptor selectivity compared to the unmodified tetrahydrobenzo[g]indole core.
Pyrido-Indole Derivatives
Hexahydro-Benzo[g]indole Derivatives
Structural and Functional Analysis
Table 1: Comparative Overview of Key Compounds
Research Implications and Gaps
- Synthetic Versatility : The core structure can be modified with substituents (e.g., nitro, oxime) to optimize receptor binding, as seen in NS-102 .
Biological Activity
Overview
6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione (CAS Number: 92952-46-0) is a heterocyclic compound belonging to the indole family. This compound exhibits significant biological activities and has garnered attention for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, influencing numerous biochemical pathways.
- Molecular Formula : C₁₂H₁₁N₁O₂
- Molecular Weight : 201.221 g/mol
- LogP : 1.838 (indicating moderate lipophilicity)
- PSA (Polar Surface Area) : 46.17 Ų
This compound primarily acts by binding to specific receptors and enzymes within biological systems. Its interactions can lead to modulation of various signaling pathways and enzymatic activities:
- Target Interactions : The compound shows high affinity for multiple receptors and enzymes, including cytochrome P450 enzymes involved in drug metabolism.
- Cellular Effects : It influences cell signaling pathways such as MAPK pathways, which are crucial for cell proliferation and apoptosis.
Biological Activities
The biological activities of this compound include:
- Antitumor Activity : Research indicates that this compound may possess anticancer properties by inhibiting specific kinases involved in tumor growth.
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various microbial strains.
- Neuroprotective Effects : Some derivatives have been explored for their ability to protect neuronal cells from damage.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
Synthetic Routes and Preparation Methods
The synthesis of this compound typically involves cyclization reactions under acidic or basic conditions. Common methods include:
Q & A
Q. What are the established synthetic methodologies for 6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione?
A multi-step synthesis approach is commonly employed, starting with cyclohexanones and aryl amines. A three-component reaction involving cyclohexanones, aryl amines, and benzoyl methylene malonates has demonstrated high yields (up to 99%) through an enamine intermediate pathway. This method allows for modular substitution patterns on the indole core . Additionally, purification via silica gel column chromatography using gradients of hexane/ethyl acetate (e.g., 7:1 to 3:1 ratios) is effective for isolating the compound .
Q. How can NMR spectroscopy and elemental analysis be utilized to confirm the structure of this compound?
Structural confirmation requires and NMR to assign proton and carbon environments, particularly focusing on the tetrahydrobenzoindole core and dione functionality. For example, NMR can resolve signals for methylene protons in the tetrahydro ring (δ ~2.5–3.5 ppm) and aromatic protons (δ ~6.5–7.5 ppm). Elemental analysis (e.g., C, H, N percentages) should match theoretical values within ±0.3% to confirm purity and composition .
Q. What purification techniques are effective for isolating this compound post-synthesis?
Silica gel column chromatography with optimized solvent gradients (e.g., hexane/ethyl acetate) is standard for removing unreacted starting materials and byproducts. Recrystallization from ethanol or methanol may further enhance purity, particularly for crystalline derivatives. Monitoring via TLC with UV visualization ensures fraction collection accuracy .
Advanced Research Questions
Q. How do steric and electronic factors influence the reaction pathways in the synthesis of tetrahydrobenzoindolediones?
Steric hindrance at the cyclohexanone α-position can divert reactions from forming the desired tetrahydroindole to imine intermediates. Electronic effects, such as electron-withdrawing substituents on aryl amines, accelerate enamine formation by stabilizing intermediates. Systematic variation of substituents and kinetic studies (e.g., monitoring via NMR) can elucidate these effects .
Q. What strategies are recommended for resolving contradictions in reported yield data across different synthetic protocols?
Contradictions often arise from variations in reaction conditions (e.g., solvent polarity, temperature). A meta-analysis of protocols should include:
- Controlled replication of reactions under standardized conditions.
- Kinetic profiling to identify rate-limiting steps.
- Use of high-purity reagents and inert atmospheres to minimize side reactions. Cross-validation with spectroscopic data (e.g., NMR, HRMS) ensures product identity discrepancies are ruled out .
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the biological relevance of this compound?
SAR studies require systematic modification of the tetrahydrobenzoindole core:
- Introduce substituents at positions 6, 7, 8, or 9 to assess steric/electronic impacts.
- Replace the dione moiety with bioisosteres (e.g., lactams) to evaluate pharmacophore requirements.
- Pair in vitro assays (e.g., enzyme inhibition) with computational docking to correlate structural changes with activity trends .
Q. What mechanistic insights can be derived from kinetic studies of its formation and degradation?
Kinetic experiments (e.g., time-resolved NMR or HPLC monitoring) can identify intermediates and rate-determining steps. For degradation studies, pH-dependent stability assays under oxidative or hydrolytic conditions reveal vulnerable functional groups. Isotopic labeling (e.g., at the dione position) tracks bond cleavage pathways .
Methodological Notes
- Data Validation : Always cross-check NMR assignments with DEPT-135 and HSQC experiments to confirm carbon hybridization and connectivity .
- Yield Optimization : Screen Lewis acids (e.g., ZnCl) or Brønsted acids (e.g., p-TsOH) to enhance reaction efficiency in multi-component syntheses .
- Safety Protocols : Adhere to inert atmosphere techniques (N/Ar) for air-sensitive intermediates and use fume hoods for volatile reagents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
